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Compound of Interest

Compound Name: 3-(2-Pyridyl)-L-alanine

Cat. No.: B556732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-3-(2-pyridyl)-L-alanine (Fmoc-2-Pal-OH) is a synthetic amino acid derivative that has

become an invaluable tool in modern peptide chemistry.[1][2] It incorporates the standard

fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it fully compatible with routine

solid-phase peptide synthesis (SPPS) protocols.[2][3] Its defining feature is the pyridyl side

chain, which imparts unique chemical properties, enabling a range of applications beyond

those of natural amino acids. These applications include the development of metal-chelating

peptides, the enhancement of peptide solubility and stability, the creation of novel

peptidomimetics for drug discovery, and the design of peptide-based catalysts.[1][2][4][5][6]

Physicochemical Properties
The properties of Fmoc-3-(2-pyridyl)-L-alanine are summarized below, providing essential

information for its handling, storage, and use in synthesis.
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Property Value References

CAS Number 185379-40-2 [7][8]

Molecular Formula C₂₃H₂₀N₂O₄ [1][8]

Molecular Weight 388.42 g/mol [8]

Appearance
White to off-white crystalline

powder
[1]

Purity ≥97.0% (HPLC)

Storage Temperature 2-8°C

Solubility
Soluble in organic solvents like

DMF, DMSO, and DCM
[1]

Key Applications
The unique pyridyl side chain of 3-(2-pyridyl)-L-alanine opens up several advanced

applications in peptide design and drug development.

Metal Chelation
The nitrogen atom in the pyridine ring acts as a potent ligand for various metal ions. Peptides

incorporating 2-pyridylalanine can be designed to selectively bind metals like Pb(II), Zn(II), and

Fe(II).[5][9] This property is highly valuable in the development of novel chelation therapies for

metal poisoning and in the design of metalloenzyme inhibitors or diagnostic agents.[5][10][11]

Peptide Backbone

Pyridyl Side Chain

...-NH CH CO-...

CH₂ Pyridine Ring (N) Metal Ion (M²⁺)Chelation
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Caption: The pyridyl nitrogen of the side chain chelates a metal ion.

Enhanced Biophysical Properties
Incorporation of pyridylalanine has been shown to significantly improve the aqueous solubility

and chemical stability of peptides.[4] For example, substitution of certain residues in glucagon

with 3-pyridyl-alanine resulted in analogues with superior biophysical characteristics and

suitability for medicinal use, without compromising biological activity.[4] This makes it a

valuable tool for overcoming common challenges in peptide drug formulation.

Peptidomimetics and Drug Conjugation
As a non-natural amino acid, 2-pyridylalanine enhances peptide stability against enzymatic

degradation, a critical attribute for therapeutic peptides.[2] Furthermore, the pyridine ring offers

a site for chemoselective modification. A recently developed method allows for late-stage N-

alkylation of the pyridyl-alanine residue, enabling the creation of diverse and stable peptide

conjugates, even on a solid support.[12] This technique can be used for dual-labeling or to

enhance the therapeutic efficacy of peptides, as demonstrated by the improved antiproliferative

activity of a p53 peptide when conjugated to an RGD peptide.[12]

Experimental Protocols
The following protocols provide a general guideline for the incorporation of Fmoc-3-(2-pyridyl)-
L-alanine using manual Fmoc solid-phase peptide synthesis.
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Caption: General workflow for incorporating Fmoc-3-(2-pyridyl)-L-alanine in SPPS.

Protocol 1: Coupling of Fmoc-3-(2-pyridyl)-L-alanine
This protocol describes a standard coupling cycle using HATU as the activation agent.

Materials:

Fmoc-deprotected peptide-resin

Fmoc-3-(2-pyridyl)-L-alanine (Fmoc-2-Pal-OH)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

20% (v/v) Piperidine in DMF

Procedure:

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel for

at least 30 minutes. Drain the DMF.

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 7-10

minutes. Drain and repeat once.[13]

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Activation Solution: In a separate vessel, dissolve Fmoc-3-(2-pyridyl)-L-alanine (3-5 eq.

relative to resin loading) and HATU (2.9-4.5 eq.) in DMF.[13][14]

Coupling: Add DIPEA (6-10 eq.) to the activation solution and mix for 1-2 minutes.

Immediately add the complete solution to the washed resin.[14] Agitate the reaction vessel at

room temperature for 1-4 hours.

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times),

and DMF (3 times).

Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free

primary amines. A negative result (yellow beads) indicates complete coupling. If the test is

positive (blue/purple beads), a second coupling (recoupling) may be necessary.[3][14]

Reagent Equivalents (relative to resin)

Fmoc-3-(2-pyridyl)-L-alanine 3 - 5

Coupling Agent (HATU/HCTU) 2.9 - 4.5

Base (DIPEA / Collidine) 6 - 10
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Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin while simultaneously

removing acid-labile side-chain protecting groups.

Materials:

Peptide-resin (fully synthesized and N-terminally deprotected)

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

Water (H₂O). Caution: TFA is highly corrosive.

Cold diethyl ether

Procedure:

Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it thoroughly

under a stream of nitrogen or in a vacuum desiccator.

Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail

(typically 10 mL per gram of resin) and agitate at room temperature for 1.5-3 hours.[13][15]

Peptide Isolation: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin

twice with a small amount of fresh TFA, combining the filtrates.

Precipitation: Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approx. 10

times the volume of the filtrate) to precipitate the crude peptide.

Collection: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide

pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

Drying: Dry the crude peptide pellet under vacuum to yield the final product, which can then

be purified by HPLC.

Troubleshooting and Side Reaction Management
The incorporation of 2-pyridylalanine can sometimes present challenges. The primary side

reaction of concern is β-elimination during the basic Fmoc-deprotection step.[16]
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Caption: β-elimination side reaction during Fmoc deprotection of pyridylalanine.
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Problem Probable Cause(s)
Recommended
Solution(s)

References

Incomplete Coupling

Steric hindrance from

the pyridyl group or

peptide aggregation.

Use a more potent

coupling reagent (e.g.,

HATU, HCTU).

Perform a double

coupling. Use

microwave-assisted

synthesis to disrupt

aggregation.

[14][16]

Mass corresponding

to -1 Da or +84 Da

observed

β-elimination of the

pyridyl group during

Fmoc deprotection,

forming a

dehydroalanine

intermediate (-1 Da),

which can then react

with piperidine to form

an adduct (+84 Da).

Use a less

nucleophilic base for

deprotection (e.g.,

20% piperazine in

DMF or 2% DBU/2%

piperidine in DMF).

Minimize Fmoc

deprotection times.

[16]

Low Yield / Side

Products After

Cleavage

The pyridine ring can

be protonated by

strong acid (TFA),

making it a better

leaving group.

Ensure a scavenger

cocktail is used during

cleavage (e.g.,

Reagent K:

TFA/phenol/water/thio

anisole/EDT).

Minimize cleavage

time and temperature.

[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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